molecular formula C15H32NO7P B12075348 (3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12075348
M. Wt: 369.39 g/mol
InChI Key: RGIOGDXWJBHLCU-UHFFFAOYSA-N
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Description

1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a biochemical assay reagent known for its role in various biological and chemical processes. It is a derivative of lysophosphatidylcholine, a class of phospholipids that play crucial roles in cell membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine .

Scientific Research Applications

1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes involved in lipid metabolism. It can modulate the activity of these targets, influencing various cellular processes and signaling pathways. For example, it may bind to receptors on cell membranes, altering the expression of genes related to inflammation and cell adhesion .

Comparison with Similar Compounds

Uniqueness: 1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length and the presence of a hydroxy group, which confer distinct biochemical properties. These features make it particularly useful in studying specific lipid interactions and metabolic pathways .

Properties

IUPAC Name

(3-heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIOGDXWJBHLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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